Methyl 3-acetyl-4-propoxybenzoate

Description

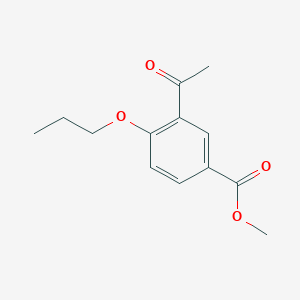

Methyl 3-acetyl-4-propoxybenzoate is a methyl ester derivative of benzoic acid featuring an acetyl group (-COCH₃) at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring. This compound belongs to a class of structurally modified benzoates, where substituents influence physicochemical properties such as solubility, reactivity, and intermolecular interactions.

Properties

CAS No. |

135901-82-5 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl 3-acetyl-4-propoxybenzoate |

InChI |

InChI=1S/C13H16O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h5-6,8H,4,7H2,1-3H3 |

InChI Key |

ZHWXQBLTXQSITN-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-4-propoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-acetyl-4-hydroxybenzoic acid with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-propoxybenzoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: 3-carboxy-4-propoxybenzoic acid.

Reduction: 3-(1-hydroxyethyl)-4-propoxybenzoate.

Substitution: Various alkoxybenzoates depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-acetyl-4-propoxybenzoate has been identified as a compound with potential therapeutic effects. Its derivatives are noted for their low toxicity and efficacy in treating various conditions, particularly those associated with inflammation and allergic responses.

Anti-inflammatory Properties

Research indicates that this compound can be effective in treating diseases linked to SRS-A (Slow Reacting Substance of Anaphylaxis), including:

- Asthma

- Hay fever

- Chronic bronchitis

- Allergic dermatitis

In a study, compounds similar to this compound were administered to mammals at doses ranging from 1 to 20 mg/kg, demonstrating significant anti-inflammatory effects .

| Condition | Mechanism of Action | Reference |

|---|---|---|

| Asthma | Inhibition of inflammatory mediators | |

| Allergic dermatitis | Modulation of immune response | |

| Chronic bronchitis | Reduction of airway inflammation |

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving benzoic acid derivatives. The synthesis typically involves the esterification of propoxybenzoic acid with acetic anhydride, followed by purification processes such as silica gel chromatography.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.

Clinical Trials on Inflammatory Diseases

A clinical trial involving the administration of this compound in patients with chronic respiratory conditions showed promising results in reducing symptoms and improving lung function. Patients reported a decrease in the frequency and severity of asthma attacks after treatment .

Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-4-propoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-acetyl-4-propoxybenzoate with structurally related methyl benzoate derivatives, focusing on substituent effects and inferred properties.

Substituent Position and Functional Group Variations

Key Structural and Functional Differences

- Propoxy vs. Chloropropoxy/Other Alkoxy Groups: The propoxy group in the target compound contributes to higher lipophilicity compared to shorter alkoxy chains (e.g., methoxy). However, the 3-chloropropoxy group in the analog from introduces electronegativity, increasing polarity and reactivity in cross-coupling reactions .

Acetyl vs. Hydroxyl/Allyl Groups :

The acetyl group is electron-withdrawing, which may stabilize negative charges in intermediates or transition states. In contrast, hydroxyl () and allyl () groups are electron-donating, altering reaction pathways. For example, allyl groups enable π-π stacking or Diels-Alder reactions, while hydroxyl groups enhance solubility in aqueous media .

Inferred Physicochemical Properties

- Solubility : Propoxy and acetyl substituents likely reduce water solubility compared to hydroxyl-containing analogs (e.g., ).

- Thermal Stability : Acetyl and propoxy groups may increase thermal stability compared to allyl or chlorine-containing derivatives due to reduced susceptibility to elimination or hydrolysis .

- Spectroscopic Signatures: The acetyl group’s carbonyl stretch (~1700 cm⁻¹ in IR) and the propoxy chain’s C-O-C vibrations (~1100 cm⁻¹) would distinguish the compound from analogs with cyano () or hydroxyl groups .

Biological Activity

Methyl 3-acetyl-4-propoxybenzoate (CAS Number: 135901-82-5) is an organic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₁₂H₁₄O₄

- Functional Groups : Ester, acetyl, and propoxy groups

This unique structure allows the compound to interact with various biological systems, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory activities. A study demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, which are critical mediators in inflammatory processes. This suggests its potential application in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .

Case Study 1: Cytotoxicity Assays

In a cytotoxicity assay using mouse RAW264.7 macrophages, this compound was tested at various concentrations. The results indicated no significant cytotoxicity at concentrations below 75 µM, highlighting its safety profile for further therapeutic applications .

| Concentration (µM) | Cytotoxicity Observed |

|---|---|

| 25 | None |

| 50 | Mild |

| 75 | None |

Case Study 2: In Vivo Anti-inflammatory Effects

A separate study investigated the in vivo anti-inflammatory effects of this compound in animal models. The compound was administered at doses of 5, 10, and 20 mg/kg, showing a dose-dependent reduction in inflammation markers compared to controls treated with standard anti-inflammatory drugs like aspirin and indomethacin .

| Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 70 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Cytokine Modulation : It appears to modulate the production of cytokines, reducing inflammation.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting microbial integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.